molecular formula C17H26BNO4S B1423131 4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione CAS No. 1335234-37-1

4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione

Cat. No. B1423131
CAS RN: 1335234-37-1
M. Wt: 351.3 g/mol
InChI Key: YZEPLFMCAXGOGH-UHFFFAOYSA-N
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Description

The compound “4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione” is a complex organic molecule. It contains a tetramethyl-1,3,2-dioxaborolane group, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling with aryl halides . They can also react with Lewis bases, and can undergo oxidation to form boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Boronic esters like the tetramethyl-1,3,2-dioxaborolane group in this compound are typically stable and can be stored under normal conditions .

Scientific Research Applications

Organic Synthesis: Borylation Reactions

This compound is utilized in organic synthesis, particularly in borylation reactions . It serves as a borylating agent that introduces a boron moiety into organic molecules, which is a crucial step in the synthesis of complex organic compounds. The tetramethyl-1,3,2-dioxaborolane moiety of the compound can react with alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is significant for creating new C-B bonds, which are essential in organic synthesis.

Transition Metal-Catalyzed Processes

The compound finds application in transition metal-catalyzed processes . It can participate in hydroboration reactions of alkyl or aryl alkynes and alkenes, which are facilitated by transition metal catalysts . These reactions are fundamental for the formation of boronate esters, which are versatile intermediates in organic chemistry.

Coupling Reactions

Another application is in coupling reactions , where the compound can couple with aryl iodides in the presence of a copper catalyst to form aryl boronates . This is particularly useful in cross-coupling reactions, which are a cornerstone of modern synthetic chemistry for constructing biaryl compounds.

Asymmetric Synthesis

The compound is also employed in asymmetric synthesis . It can be used for the asymmetric hydroboration of 1,3-enynes to form chiral allenyl boronates . This application is crucial for the synthesis of enantiomerically pure compounds, which have significant implications in pharmaceuticals and agrochemicals.

Fluorescent Probes and Analytical Reagents

Due to its boron-containing structure, the compound can serve as a fluorescent probe and analytical reagent . It can be used to detect and quantify various substances through fluorescence, making it valuable in analytical chemistry and diagnostics.

Diels-Alder Reactions

Lastly, the compound is used in Diels-Alder reactions . It can react with styrene and trans-β-nitrostyrene, facilitating the formation of carbon-carbon bonds in these cycloaddition reactions . This application is significant for constructing cyclic compounds, which are common structural motifs in natural products and pharmaceuticals.

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential applications. Future research may focus on developing new reactions involving these compounds, or on improving the efficiency and selectivity of existing reactions .

properties

IUPAC Name

4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO4S/c1-16(2)17(3,4)23-18(22-16)15-7-5-6-14(12-15)13-19-8-10-24(20,21)11-9-19/h5-7,12H,8-11,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEPLFMCAXGOGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCS(=O)(=O)CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1lambda6-thiomorpholine-1,1-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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